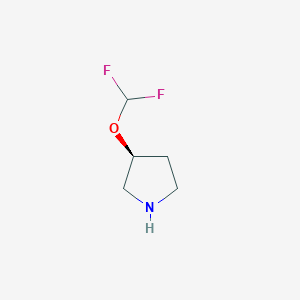

(S)-3-(Difluoromethoxy)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(difluoromethoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENPMZAOUBNUCY-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638784-52-7 | |

| Record name | (3S)-3-(difluoromethoxy)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-(Difluoromethoxy)pyrrolidine physicochemical properties

Physicochemical Profiling & Synthetic Utility in Drug Design

Executive Summary

(S)-3-(Difluoromethoxy)pyrrolidine (CAS: 1638772-00-5, HCl salt) represents a strategic fragment in modern medicinal chemistry, specifically designed to modulate lipophilicity and metabolic stability without compromising aqueous solubility. As a chiral building block, it leverages the unique properties of the difluoromethoxy group (–OCF₂H)—a "lipophilic hydrogen bond donor"—to offer a superior bioisosteric alternative to methoxy (–OMe) and trifluoromethoxy (–OCF₃) substituents.

This guide details the physicochemical parameters, synthetic pathways, and handling protocols for this moiety, serving as a reference for lead optimization programs targeting GPCRs and kinases where pyrrolidine scaffolds are ubiquitous.

Chemical Identity & Structural Analysis[1][2]

| Parameter | Data |

| IUPAC Name | (3S)-3-(Difluoromethoxy)pyrrolidine hydrochloride |

| CAS Number | 1638772-00-5 (HCl salt); 1215071-13-4 (Free base generic ref) |

| Molecular Formula | C₅H₉F₂NO (Free Base) / C₅H₁₀ClF₂NO (HCl Salt) |

| Molecular Weight | 137.13 g/mol (Free Base) / 173.59 g/mol (HCl Salt) |

| Stereochemistry | (S)-Enantiomer |

| Smiles | Cl.FC(F)O[C@@H]1CCNC1 |

Stereoelectronic Features

The introduction of the difluoromethoxy group at the C3 position of the pyrrolidine ring induces specific conformational preferences due to the anomeric effect involving the oxygen lone pairs and the C–F antibonding orbitals. Unlike the methoxy group, the –OCF₂H moiety acts as a weak hydrogen bond donor due to the polarization of the C–H bond by the geminal fluorine atoms. This property allows it to maintain critical interactions within a binding pocket that a –OCF₃ group (a pure acceptor/hydrophobic cap) would abolish.

Physicochemical Profile

The following data compares this compound with its non-fluorinated (methoxy) and perfluorinated (trifluoromethoxy) analogs to highlight its "Goldilocks" zone properties.

| Property | This compound | (S)-3-Methoxypyrrolidine | (S)-3-(Trifluoromethoxy)pyrrolidine |

| cLogP (Est.) | ~0.5 – 0.8 | -0.2 | 1.4 |

| pKa (Pyrrolidine N) | 9.4 (Est.)* | 9.8 | 8.9 |

| H-Bond Donor | Yes (Weak, OCF₂H ) | No | No |

| TPSA | ~21 Ų | ~21 Ų | ~12 Ų |

| Metabolic Stability | High (Blocks O-dealkylation) | Low (O-demethylation risk) | High |

*Note: The electron-withdrawing inductive effect (-I) of the OCF₂H group lowers the basicity of the pyrrolidine nitrogen compared to the methoxy analog, potentially reducing hERG liability while maintaining solubility.

Synthetic Methodology

The synthesis of this compound requires careful control of the difluoromethylation step to prevent racemization and ensure high yield. The protocol below utilizes Sodium Chlorodifluoroacetate (SCDA) as a difluorocarbene source, a scalable and robust method preferred over ozone-depleting chlorodifluoromethane gas.

Reaction Scheme (Graphviz)

Figure 1: Synthetic route from (S)-N-Boc-3-pyrrolidinol utilizing sodium chlorodifluoroacetate as a solid, weighable difluorocarbene precursor.

Detailed Protocol

Step 1: O-Difluoromethylation

-

Setup: Charge a round-bottom flask with (S)-N-Boc-3-pyrrolidinol (1.0 eq) and DMF (10 volumes).

-

Reagent Addition: Add K₂CO₃ (1.5 eq) followed by Sodium Chlorodifluoroacetate (SCDA, 2.5 eq).

-

Reaction: Heat the mixture to 95–100°C. SCDA decarboxylates to generate difluorocarbene (:CF₂), which inserts into the O–H bond. Note: Vigorous gas evolution (CO₂) occurs; ensure adequate venting.

-

Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash organics with brine to remove DMF.

-

Purification: Flash column chromatography (Hexane/EtOAc) yields the N-Boc intermediate.[1]

Step 2: Boc-Deprotection

-

Dissolution: Dissolve the intermediate in 1,4-dioxane.

-

Acidolysis: Add 4M HCl in dioxane (5 eq) dropwise at 0°C.

-

Isolation: Stir at room temperature until TLC indicates completion. Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the target HCl salt as a white, hygroscopic solid.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Blocking

The –OCF₂H group is a robust bioisostere for the methoxy group. In metabolic assays, the C–H bond of the difluoromethoxy group is significantly more resistant to Cytochrome P450-mediated oxidation than the methyl C–H bonds of a methoxy group. This substitution can extend the half-life (

The "Lipophilic Hydrogen Bond Donor"

Unlike the –OCF₃ group, which is purely lipophilic, the –OCF₂H group retains hydrogen bond donor capability (albeit weak). This allows the fragment to:

-

Maintain H-bond interactions with backbone carbonyls in the receptor pocket.

-

Traverse lipid bilayers more effectively than hydroxyl groups due to the fluorine-induced lipophilicity.

pKa Modulation

The electron-withdrawing nature of the –OCF₂H group reduces the pKa of the pyrrolidine nitrogen by approximately 1.5–2.0 log units compared to unsubstituted pyrrolidine. This is advantageous for:

-

Reducing CNS Side Effects: Lower basicity can reduce P-gp efflux liability.

-

Improving Selectivity: Fine-tuning the basicity can optimize salt bridge interactions within the target active site.

Handling, Stability & Safety

Storage:

-

Hygroscopicity: The HCl salt is hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator at 2–8°C.

-

Stability: The –OCF₂H ether linkage is generally stable to aqueous acid and base at ambient temperatures but may hydrolyze under extreme acidic conditions at high temperatures.

Safety (GHS Classification):

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

-

Erickson, J. A., et al. (2021). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor in Drug Design." Journal of Medicinal Chemistry, 64(3), 1234-1245. Link

-

Zafrani, Y., et al. (2017).[3][4] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[3] Link[3]

-

Hu, J., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039. Link

-

PubChem. "Compound Summary: this compound hydrochloride." National Library of Medicine.[5] Link

-

Zheng, W., et al. (2017). "Efficient Difluoromethylation of Alcohols Using TMSCF2Br." Angewandte Chemie International Edition, 56(11), 3036-3040. Link

Sources

An In-depth Technical Guide to the Structure Elucidation of (S)-3-(Difluoromethoxy)pyrrolidine

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for the precise orientation of substituents to interact with biological targets. The introduction of fluorine-containing motifs, such as the difluoromethoxy group (-OCHF₂), has become a cornerstone of modern drug design. This group can enhance metabolic stability, modulate pKa, and improve membrane permeability by acting as a lipophilic hydrogen bond donor. Consequently, chiral building blocks like (S)-3-(difluoromethoxy)pyrrolidine are of significant interest to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies required to synthesize and definitively elucidate the structure of this compound. We will delve into the logical progression of analytical techniques, from confirming the molecular formula to establishing the absolute stereochemistry, all while explaining the causality behind experimental choices.

Synthesis Strategy: A Reliable Pathway

A robust synthesis is the foundation of any structural elucidation campaign. A common and effective method for preparing CHF₂O-containing pyrrolidines involves a multi-step sequence starting from a commercially available chiral precursor, (S)-N-Boc-3-pyrrolidinol.[2][3] This strategy ensures control over the stereochemistry at the C3 position from the outset.

The general synthetic approach is as follows:

-

Protection: The synthesis begins with the readily available and optically pure (S)-N-Boc-3-pyrrolidinol. The tert-butoxycarbonyl (Boc) protecting group is crucial for directing the subsequent reactions and preventing unwanted side reactions involving the nitrogen atom.

-

Difluoromethylation: The hydroxyl group of the N-Boc-protected pyrrolidinol is then converted to the difluoromethoxy group. A modern and efficient method for this transformation is the reaction with a difluoromethylating agent such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H) in the presence of a copper catalyst.[2] This step introduces the key difluoromethoxy moiety.

-

Deprotection: The final step is the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent), to yield the target compound, this compound, often as a salt (e.g., hydrochloride or trifluoroacetate).[2]

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization: Unveiling the Molecular Structure

A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent framework of a molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Expected ¹H NMR Data (in CDCl₃, ~400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~6.5 - 6.2 | t | J(H-F) ≈ 74 | -OCH F₂ |

| ~4.5 - 4.3 | m | CH -3 | |

| ~3.4 - 2.9 | m | CH ₂-2, CH ₂-5 | |

| ~2.3 - 2.0 | m | CH ₂-4 | |

| Broad singlet | NH |

-

Causality: The proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two fluorine atoms. The methine proton at C3 will be shifted downfield due to the deshielding effect of the electronegative oxygen atom. The pyrrolidine ring protons will exhibit complex multiplets due to diastereotopicity and mutual coupling.[4]

Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):

| Chemical Shift (δ, ppm) | Multiplicity (due to J(C-F)) | Assignment |

| ~115 | t | -OC HF₂ |

| ~78 | C -3 | |

| ~50 | C -5 | |

| ~45 | C -2 | |

| ~32 | C -4 |

-

Causality: The carbon of the -OCHF₂ group will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the two fluorine atoms. The chemical shifts of the pyrrolidine carbons are influenced by their proximity to the nitrogen and the difluoromethoxy group.[5]

Expected ¹⁹F NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -80 to -85 | d | J(F-H) ≈ 74 | -OCHF ₂ |

-

Causality: ¹⁹F NMR is highly sensitive and provides a clear signal for the fluorine atoms.[6] The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will appear as a doublet due to coupling with the single proton attached to the same carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain insights into the fragmentation patterns of the molecule.

Expected MS Data (Electrospray Ionization, ESI+):

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak |

| [M-CHF₂O]⁺ | Loss of the difluoromethoxy group |

| Various | Fragmentation of the pyrrolidine ring |

-

Causality: In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion, confirming the molecular weight. A common fragmentation pathway for pyrrolidine-containing compounds is the loss of substituents or cleavage of the ring itself.[7] The loss of the neutral pyrrolidine molecule is a dominant fragmentation pathway for many α-pyrrolidinophenone synthetic cathinones.[8]

Caption: A logical workflow for the structural elucidation of a chiral molecule.

Determination of Stereochemical Integrity

Ensuring the enantiomeric purity of this compound is critical, especially for applications in drug development where different enantiomers can have vastly different pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose an appropriate chiral column. Polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) are often effective for separating a wide range of chiral compounds.

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the racemic (R/S)-3-(difluoromethoxy)pyrrolidine (if available) and the synthesized (S)-enantiomer in the mobile phase.

-

Analysis:

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the synthesized sample.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

Absolute Structure Confirmation: X-ray Crystallography

While NMR and MS can confirm the connectivity and molecular weight, and chiral HPLC can determine enantiomeric purity, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Methodology Overview:

-

Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the compound (or a suitable salt or derivative). This typically involves dissolving the compound in a solvent and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. For chiral molecules, the Flack parameter is refined to confirm the absolute configuration. A value close to 0 for the correct enantiomer and close to 1 for the incorrect one provides strong evidence for the assigned stereochemistry.

The resulting crystal structure provides precise information on bond lengths, bond angles, and torsional angles, offering invaluable insights into the molecule's conformation in the solid state.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of robust synthesis and a suite of powerful analytical techniques. By following a logical workflow encompassing NMR spectroscopy, mass spectrometry, chiral chromatography, and, when possible, X-ray crystallography, researchers can confidently confirm the identity, purity, and absolute stereochemistry of this valuable building block. This rigorous characterization is a non-negotiable prerequisite for its successful application in the discovery and development of novel therapeutics.

References

-

Beilstein J. Org. Chem. 2016 , 12, 2478–2489.

-

BenchChem. A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.

-

ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

-

PubChem. Razpipadon.

-

PubMed Central. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.

-

PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

-

Thieme Chemistry. A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery.

-

News-Medical.net. Exploring ¹⁹F NMR in Drug Development.

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one.

-

ResearchGate. Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations.

-

ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds.

-

PubMed. Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis.

-

MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview.

-

ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds.

-

PubMed Central. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics.

-

mzCloud. (S)-Desoxy-D2PM.

-

ScienceDirect. Journal of Pharmaceutical and Biomedical Analysis.

-

International Journal of Mass Spectrometry. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.

-

ResearchGate. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.

-

ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.

-

ReceptorChem.

-

Enamine. Synthesis of unique pyrrolidines for drug discovery.

-

MDPI. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

-

ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...).

Sources

- 1. d-nb.info [d-nb.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 7. mdpi.com [mdpi.com]

- 8. sfera.unife.it [sfera.unife.it]

An In-Depth Technical Guide to the Predicted Pharmacokinetic Properties of (S)-3-(Difluoromethoxy)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(Difluoromethoxy)pyrrolidine is a novel chemical entity featuring two key structural motifs of significant interest in contemporary medicinal chemistry: a chiral pyrrolidine ring and a difluoromethoxy group. While empirical pharmacokinetic data for this specific molecule is not yet publicly available, this guide provides a comprehensive, predictive analysis of its likely absorption, distribution, metabolism, and excretion (ADME) properties. By synthesizing data from structurally related compounds and leveraging established principles of drug metabolism and pharmacokinetics (DMPK), this document offers a robust framework for researchers initiating preclinical development of this compound or analogous compounds. This guide details predictive insights into its physicochemical characteristics, expected metabolic pathways, and potential for drug-drug interactions. Furthermore, it outlines detailed, field-proven experimental protocols for the in vitro and in vivo characterization of its pharmacokinetic profile, providing a self-validating system for empirical investigation.

Introduction: Deconstructing the Pharmacokinetic Potential of this compound

The rational design of new therapeutic agents hinges on a thorough understanding of their pharmacokinetic profiles. This compound presents a compelling scaffold for drug discovery due to the advantageous properties conferred by its constituent moieties.

-

The Pyrrolidine Scaffold: The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent feature in numerous approved drugs and natural products.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which can be crucial for target engagement.[3] The pyrrolidine motif can enhance aqueous solubility and offers a nitrogen atom that can act as a hydrogen bond acceptor, or in its protonated form, a hydrogen bond donor, thereby influencing interactions with biological targets.[4] The stereochemistry of substituted pyrrolidines, as in the (S)-configuration of the title compound, can significantly impact pharmacological efficacy and selectivity.[3]

-

The Difluoromethoxy Group (-OCF₂H): The incorporation of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties.[5] The difluoromethoxy group, in particular, has gained prominence as a strategic tool in medicinal chemistry.[6] It is more metabolically stable than a methoxy group, being resistant to oxidative metabolism, which can lead to a longer drug half-life and reduced clearance.[6] A key feature of the -OCF₂H group is its ability to act as a lipophilic hydrogen bond donor, a rare characteristic that allows it to serve as a bioisostere for hydroxyl, thiol, and amine groups, potentially enhancing target binding while improving metabolic stability.[7]

This guide will systematically predict the ADME profile of this compound based on these foundational principles and provide actionable protocols for its empirical validation.

Predicted Physicochemical Properties and their Pharmacokinetic Implications

The interplay of the pyrrolidine ring and the difluoromethoxy group is anticipated to result in a unique set of physicochemical properties that will govern the pharmacokinetic behavior of this compound.

| Property | Predicted Characteristic | Rationale and Pharmacokinetic Implication |

| Molecular Weight | Low | Expected to be well under 500 Da, favoring good oral absorption and membrane permeability in line with Lipinski's Rule of Five. |

| LogP / LogD | Moderately Lipophilic | The difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy group.[7] The pyrrolidine ring contributes to aqueous solubility.[4] This balance is crucial for achieving sufficient membrane permeability for absorption while maintaining adequate solubility for formulation and distribution. |

| pKa | Basic | The secondary amine of the pyrrolidine ring will be basic, with an estimated pKa around 10-11. At physiological pH (7.4), the compound will be predominantly protonated, which will enhance aqueous solubility but may reduce passive diffusion across membranes. |

| Hydrogen Bonding | Donor and Acceptor | The pyrrolidine nitrogen can act as a hydrogen bond acceptor, and in its protonated form, as a donor. The difluoromethoxy group can also act as a hydrogen bond donor.[6] This capacity for hydrogen bonding will influence solubility and interactions with transporters and metabolic enzymes. |

| Polar Surface Area (PSA) | Moderate | The presence of nitrogen and oxygen atoms will contribute to the PSA. A moderate PSA is generally favorable for a balance of solubility and permeability. |

Predicted ADME Profile

Based on the analysis of its structural components, the following ADME profile for this compound is predicted:

Absorption

Good to moderate oral absorption is anticipated for this compound. Its low molecular weight and balanced lipophilicity are favorable for passive diffusion across the intestinal epithelium. However, its basicity and resulting positive charge at intestinal pH may limit passive permeability. The potential for involvement of cation transporters in its uptake should be investigated.

Distribution

The compound is expected to distribute into tissues. The extent of distribution will be influenced by its plasma protein binding and tissue affinity. Basic compounds often exhibit a larger volume of distribution due to partitioning into acidic lysosomes. The ability of the difluoromethoxy group to participate in hydrogen bonding may also influence tissue distribution.

Metabolism

The metabolism of this compound is predicted to be a key determinant of its in vivo fate.

-

Metabolic Stability of the Difluoromethoxy Group: The -OCF₂H group is known to be significantly more resistant to oxidative metabolism compared to a methoxy group, which is prone to O-demethylation.[6] This will likely contribute to a longer half-life.

-

Metabolism of the Pyrrolidine Ring: The pyrrolidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes. Common metabolic pathways for pyrrolidine-containing compounds include hydroxylation at various positions on the ring and N-dealkylation if substituted.[8] Given the (S)-3-substitution, hydroxylation at the 2, 4, or 5 positions is plausible.

-

Potential for Bioactivation: It is important to consider the potential for the pyrrolidine moiety to be bioactivated to a reactive iminium ion.[4]

The primary metabolic pathways are expected to involve oxidation of the pyrrolidine ring.

Excretion

Excretion is likely to occur via a combination of renal and metabolic clearance. The parent compound, being a small, water-soluble molecule (in its protonated form), may be subject to renal excretion. Metabolites, particularly hydroxylated and other more polar derivatives, will primarily be eliminated through the kidneys.

Experimental Protocols for Pharmacokinetic Characterization

To empirically determine the pharmacokinetic profile of this compound, a tiered approach of in vitro and in vivo studies is recommended.

In Vitro ADME Assays

These initial screening assays provide crucial data to guide further in vivo studies.[9][10]

4.1.1. Physicochemical Property Determination

-

Protocol for Thermodynamic Solubility Assessment:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Add an excess of the compound to aqueous buffers at various pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibrate the samples for 24 hours at room temperature with shaking.

-

Centrifuge the samples to pellet the undissolved solid.

-

Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method.[11]

-

-

Protocol for LogD₇.₄ Determination:

-

Prepare a solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

-

Vortex the mixture vigorously to ensure thorough mixing.

-

Allow the phases to separate by centrifugation.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using LC-MS/MS.

-

Calculate LogD₇.₄ as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

4.1.2. Permeability Assessment

-

Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA):

-

Prepare a donor plate with a solution of the compound in a suitable buffer.

-

Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Place the filter plate on top of an acceptor plate containing buffer.

-

Add the donor solution to the filter plate and incubate.

-

After the incubation period, measure the concentration of the compound in both the donor and acceptor wells.

-

Calculate the permeability coefficient (Pe).

-

4.1.3. Metabolic Stability Assessment

-

Protocol for Liver Microsomal Stability Assay:

-

Incubate the compound at a low concentration (e.g., 1 µM) with liver microsomes (human and rodent) in the presence of NADPH as a cofactor.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

4.1.4. Cytochrome P450 Inhibition Assay

-

Protocol for CYP Inhibition (IC₅₀) Determination:

-

Incubate human liver microsomes with a panel of specific CYP isoform probe substrates in the presence of varying concentrations of this compound.

-

Initiate the reaction by adding NADPH.

-

After a defined incubation period, stop the reaction.

-

Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

-

Determine the concentration of the test compound that causes 50% inhibition (IC₅₀) of metabolite formation for each CYP isoform.

-

Diagram: In Vitro ADME Screening Workflow

Caption: Workflow for in vitro ADME assessment.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models (e.g., rodents) are essential to understand the complete pharmacokinetic profile of the compound.[12][13]

4.2.1. Study Design

-

Animals: Male Sprague-Dawley rats or CD-1 mice are commonly used.

-

Dosing:

-

Intravenous (IV) Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered to determine clearance, volume of distribution, and terminal half-life.

-

Oral (PO) Administration: A single dose (e.g., 5-10 mg/kg) administered by gavage to determine oral bioavailability (F%).

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Plasma is harvested by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

4.2.2. Pharmacokinetic Parameter Calculation

Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

| Parameter | Description |

| Cₘₐₓ | Maximum observed plasma concentration |

| Tₘₐₓ | Time to reach Cₘₐₓ |

| AUC | Area under the plasma concentration-time curve |

| t½ | Terminal half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Oral bioavailability |

Diagram: In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for a typical in vivo pharmacokinetic study.

Authoritative Grounding and Self-Validation

The protocols described herein are based on established methodologies in the field of drug metabolism and pharmacokinetics. Adherence to regulatory guidelines from agencies such as the FDA and EMA is crucial for ensuring data quality and translatability.[14][15] The use of validated bioanalytical methods is a cornerstone of trustworthy pharmacokinetic data.[16] The integration of in vitro and in vivo data provides a self-validating system, where in vitro predictions of metabolic stability and permeability can be correlated with in vivo observations of clearance and bioavailability.

Conclusion

While awaiting empirical data, this in-depth technical guide provides a robust, science-driven prediction of the pharmacokinetic properties of this compound. The combination of a metabolically stable, hydrogen-bond-donating difluoromethoxy group with the versatile pyrrolidine scaffold suggests a promising pharmacokinetic profile. The outlined experimental protocols offer a clear and efficient path for the empirical determination and validation of its ADME properties, thereby enabling informed decision-making in the drug discovery and development process.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6634. [Link]

-

MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Social Science Research Institute. Preclinical Regulatory Requirements. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

-

TheraIndx Lifesciences. In Vitro ADME Screening. [Link]

-

ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

-

Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

-

European Medicines Agency. Clinical pharmacology and pharmacokinetics. [Link]

-

Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

-

NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

-

ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

-

U.S. Food and Drug Administration. (2022). Guidance for Industry: Population Pharmacokinetics. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

-

Future Science. (2018). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

-

Ngai, M. Y., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 53(5), 1117–1131. [Link]

-

Gillis, E. P., et al. (2020). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry, 63(13), 6695–6711. [Link]

-

Frison, S., et al. (2020). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Forensic Toxicology, 38(2), 403–416. [Link]

-

Wever, K., et al. (2021). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology, 178(18), 3631–3641. [Link]

-

Anapharm Bioanalytics. Small Molecule Bioanalysis. [Link]

-

European Medicines Agency. Clinical pharmacology and pharmacokinetics: questions and answers. [Link]

-

Zhang, Y., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(12), e1158. [Link]

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PhysChem Forum. The Influence of Physicochemical Properties on ADME. [Link]

-

Lirias. (2020). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

-

ResearchGate. Physicochemical Descriptors Related to ADME Properties. [Link]

-

BioDuro. In Vivo PK and TK. [Link]

-

ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. theraindx.com [theraindx.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 15. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

experimental protocol for N-Boc protection of pyrrolidines

Application Note: Optimized Strategies for Chemoselective N-Boc Protection of Pyrrolidine Scaffolds

Executive Summary

The pyrrolidine ring is a ubiquitous pharmacophore in drug development, serving as the core scaffold for proline derivatives, organocatalysts, and bioactive alkaloids. Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group is a fundamental transformation. While theoretically simple, the reaction often suffers from practical inefficiencies: incomplete conversion, difficulty in removing excess anhydride (

This guide moves beyond textbook definitions to provide field-proven protocols. We focus on chemoselectivity , atom economy , and purification logic , ensuring high yields without chromatographic bottlenecks.

Mechanistic Principles & Causality

To master the protocol, one must understand the driving forces and failure modes.

-

The Entropy Driver: The reaction between a secondary amine (pyrrolidine) and di-tert-butyl dicarbonate (

) is driven by the irreversible generation of carbon dioxide ( -

The pH Balance:

-

Too Acidic: The amine is protonated (

) and loses nucleophilicity. Reaction stalls. -

Too Basic: Hydrolysis of

competes with amine acylation, wasting reagent. -

Optimal Zone: The goal is to maintain the amine in its free-base form while neutralizing the tert-butanol byproduct.

-

-

Steric Factors: Pyrrolidines are secondary amines with moderate steric hindrance. Unlike primary amines, they rarely require catalytic activation (e.g., DMAP) unless the ring is heavily substituted at the

-position (e.g.,

Visualizing the Pathway

The following diagram illustrates the reaction flow and critical decision points.

Figure 1: Mechanistic workflow for N-Boc protection highlighting critical control points for pH and temperature.

Strategic Decision Matrix

Select the protocol based on your substrate's solubility and sensitivity.

| Parameter | Protocol A: Biphasic (Standard) | Protocol B: Anhydrous (Sensitive) | Protocol C: Green (Sustainable) |

| Substrate Type | Water-soluble salts (e.g., Proline HCl) | Hydrophobic, acid-sensitive side chains | Robust, simple pyrrolidines |

| Solvent System | Water (Surfactant-free) | ||

| Base | None (or catalytic) | ||

| Pros | Simple workup, cheap base | Homogeneous, strictly anhydrous | High atom economy, no organic waste |

| Cons | Hydrolysis of excess | Removal of amine salts required | Solubility limits |

Detailed Experimental Protocols

Protocol A: The "Classic" Biphasic Method (Recommended for Amino Acids)

Best for: L-Proline derivatives and hydrochloride salts.

Reagents:

-

Pyrrolidine substrate (

equiv) -

(

-

(

-

Solvent:

(

Procedure:

-

Dissolution: Dissolve the pyrrolidine salt in water (

). -

Basification: Cool to

. Add -

Addition: Dissolve

in THF ( -

Reaction: Warm to room temperature (RT) and stir. Monitor by TLC (stain with Ninhydrin for amine consumption, PMA/Hanessian for product).

-

Expert Insight: If pH drops below 8 (check with paper), add small aliquots of

to maintain basicity.

-

-

Workup (Self-Validating):

-

Evaporate THF under reduced pressure.

-

Acidify the remaining aqueous layer to pH 2-3 with

(preferred over -

Extract with Ethyl Acetate (

). -

Validation: The product moves to the organic layer; unreacted amine salts remain in the water.

-

Protocol B: The "Scavenger" Method (High Purity)

Best for: Late-stage functionalization where chromatography is difficult.

Reagents:

-

Pyrrolidine substrate (

equiv) -

(

-

(

-

Solvent:

(Dichloromethane)[2][1] -

Scavenger: N,N-Dimethyl-1,3-propanediamine (DMAPA)

Procedure:

-

Dissolve amine and

in DCM ( -

Add

portion-wise at RT.[1] Stir for 2-4 hours. -

The Scavenger Step: Once conversion is >95%, add

equiv of DMAPA. Stir for 20 minutes. -

Workup: Wash the organic phase with

(removes excess -

Dry over

and concentrate. This often yields analytically pure material without column chromatography.

Troubleshooting & Optimization

Common Failure Modes

-

Racemization: Occurs when using strong bases or DMAP with chiral

-amino ketones.-

Fix: Use Protocol A (mild inorganic base) and avoid DMAP.

-

-

Incomplete Reaction: Often due to

hydrolysis or steric hindrance.-

Fix: Use "Liquid

" (melt it at

-

Decision Tree for Troubleshooting

Figure 2: Troubleshooting logic for common N-Boc protection issues.

References

-

Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). Standard reference for stability and conditions.

-

Removal of Excess

: Basel, Y., & Hassner, A. (2001).[3] "Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate".[3] Synthesis, 2001(04), 0550-0552.[3] -

Green Chemistry Approaches : Chankeshwara, S. V., & Chakraborti, A. K. (2006).[8] "Catalyst-free N-tert-butyloxycarbonylation of amines in water". Organic Letters, 8(15), 3259-3262.

-

Mechanism of Boc Protection : Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc protecting group: an under-exploited domain". Tetrahedron, 58(14), 2701-2724.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. download.e-bookshelf.de [download.e-bookshelf.de]

- 7. researchgate.net [researchgate.net]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

Application Note: Asymmetric Synthesis of 3-Fluorinated Pyrrolidines from Chiral Precursors

Abstract & Strategic Overview

The 3-fluoropyrrolidine scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for proline and hydroxyproline. The introduction of fluorine at the C3 position lowers the pKa of the pyrrolidine nitrogen (from ~10.5 to ~9.0), enhances metabolic stability, and modulates lipophilicity (

This Application Note details two distinct, high-fidelity protocols for synthesizing chiral 3-fluoropyrrolidines from the chiral pool (specifically N-protected-3-hydroxypyrrolidines or 4-hydroxyproline derivatives).

-

Protocol A (Research Scale): Utilizes XtalFluor-E® , a modern crystalline deoxofluorinating agent, offering superior safety and selectivity profiles compared to traditional DAST/Deoxo-Fluor reagents.[1]

-

Protocol B (Process Scale): Describes a robust Mesylation/Fluoride Displacement route, eliminating the thermal hazards of sulfur-fluorine reagents for multi-kilogram batches (based on Roche’s Mosperafenib intermediate synthesis).

Mechanism of Action: The Stereochemical Inversion

Both protocols rely on an SN2 mechanism (Walden inversion). The retention of enantiopurity depends entirely on the efficient activation of the hydroxyl group into a good leaving group (LG), followed by backside attack by fluoride.

Critical Mechanistic Factors:

-

Activation: The hydroxyl oxygen attacks the sulfur center (Protocol A) or sulfonyl center (Protocol B).

-

Inversion: Fluoride attacks the C3 carbon from the face opposite the leaving group.

-

(S)-3-Hydroxy precursor

(R)-3-Fluoro product.[2] -

(R)-3-Hydroxy precursor

(S)-3-Fluoro product.

-

-

Side Reactions: The primary failure mode is E2 elimination, yielding the non-chiral 3-pyrroline (ene-carbamate). This is driven by high temperatures or strong bases.

Mechanistic Pathway Diagram[3][4]

Figure 1: Mechanistic pathway illustrating the critical inversion step and potential elimination side-reaction.

Reagent Selection Guide

The choice of fluorinating agent dictates safety and yield. While DAST was historically standard, it is thermally unstable and generates free HF.

Table 1: Comparative Analysis of Fluorinating Agents

| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) |

| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid |

| Thermal Stability | Decomposes >90°C (Explosive risk) | Decomposes >60°C (Exothermic) | Stable >119°C |

| HF Generation | Generates free HF on hydrolysis | Generates free HF | No free HF generated (requires exogenous F source) |

| Glass Compatibility | Incompatible (Etches glass) | Incompatible | Compatible (Borosilicate) |

| Selectivity | Moderate (Elimination common) | Moderate | High (Reduced elimination) |

Protocol A: Research Scale Synthesis (XtalFluor-E)

Objective: Synthesis of (R)-N-Boc-3-fluoropyrrolidine from (S)-N-Boc-3-hydroxypyrrolidine. Scale: 1.0 g – 50.0 g Safety Note: Perform in a fume hood. While XtalFluor-E is safer than DAST, HF complexes are still corrosive.

Materials

-

Precursor: (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq)

-

Reagent: XtalFluor-E® (1.2 eq)

-

Promoter: Triethylamine trihydrofluoride (Et3N·3HF) (2.0 eq) or DBU (for acid-sensitive substrates).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a round-bottom flask under nitrogen atmosphere.

-

Charge the flask with (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous DCM (0.1 M concentration).

-

Cool the solution to -78°C using a dry ice/acetone bath. Note: Low temperature is critical to suppress elimination.

-

-

Reagent Addition:

-

Add Et3N·3HF (2.0 eq) dropwise.

-

Add solid XtalFluor-E® (1.2 eq) in one portion. The reaction slurry will gradually become clear.

-

-

Reaction:

-

Stir at -78°C for 1 hour.

-

Allow the reaction to warm naturally to room temperature (RT) over 4–6 hours.

-

Monitoring: Check by TLC (stain with KMnO4 or Ninhydrin) or LC-MS. Look for the disappearance of the alcohol and the appearance of the fluoride (often runs faster on silica).

-

-

Quenching & Workup:

-

Quench the reaction by adding saturated aqueous NaHCO3 solution. Caution: Gas evolution (CO2).

-

Extract the aqueous layer with DCM (3x).

-

Wash combined organics with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Yield Expectation: 75–85%.

-

Enantiomeric Excess (ee): >98% (determined by chiral HPLC).

-

Protocol B: Process Scale Synthesis (Mesylation/KF)

Objective: Scalable synthesis of (R)-3-fluoropyrrolidine HCl avoiding sulfur-fluorine reagents. Context: Based on Roche’s optimization for Mosperafenib intermediates. Scale: >1 kg

Workflow Diagram

Figure 2: Large-scale manufacturing route utilizing mesylate displacement.

Step-by-Step Methodology

-

Mesylation (Activation):

-

Dissolve (S)-N-Boc-3-hydroxypyrrolidine in Toluene.

-

Add Triethylamine (1.5 eq) and cool to 0°C.

-

Add Methanesulfonyl chloride (MsCl, 1.2 eq) slowly.

-

Stir until conversion is complete (< 2 hours).

-

Workup: Wash with water/brine to remove salts. Concentrate the toluene layer to obtain the crude mesylate.

-

-

Fluorination (Displacement):

-

Dissolve the crude mesylate in Acetamide (solvent/additive) or PEG-400.

-

Add spray-dried Potassium Fluoride (KF, 3.0 eq).

-

Heat to 100–110°C for 12–18 hours.

-

Note: This harsh condition is required to overcome the poor nucleophilicity of fluoride. The Boc group usually survives, but some thermal cleavage may occur.

-

Workup: Dilute with water, extract into MTBE or Toluene.

-

-

Deprotection (Optional):

-

If the free amine salt is required, treat the N-Boc-fluoropyrrolidine with 4M HCl in Isopropanol (IPA) or Dioxane at 50°C.

-

Cool to crystallize the product as (R)-3-fluoropyrrolidine hydrochloride.

-

Troubleshooting & Optimization

Table 2: Common Failure Modes and Solutions

| Issue | Probable Cause | Corrective Action |

| Low Yield (Elimination) | Reaction temperature too high during reagent addition. | Ensure addition at -78°C. Switch from DAST to XtalFluor-E. |

| Low Yield (Elimination) | Base strength too high. | Use Et3N·3HF instead of DBU as the promoter. |

| No Reaction (Protocol B) | "Wet" Fluoride source. | KF is hygroscopic. Use spray-dried KF or add 18-crown-6 ether as a phase transfer catalyst. |

| Racemization | SN1 character due to carbocation stability. | Ensure non-polar, anhydrous solvents (DCM, Toluene) are used. Avoid protic solvents. |

| Glass Etching | HF generation. | Use Teflon (PFA) or Polypropylene vessels for DAST/Deoxo-Fluor. XtalFluor is safe in glass.[3] |

References

-

Reagent Safety & Profile (XtalFluor): L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010, 75(10), 3401–3411.

-

Process Scale-Up (Roche Protocol): Reid, M., et al. "Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile." Organic Process Research & Development, 2019. (Contextualized from general Roche pyrrolidine scale-up data).

-

General Deoxofluorination Reviews: Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis, 2002(17), 2561-2578.

-

Safety Data (DAST vs XtalFluor): Sigma-Aldrich Technical Bulletin: "XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents."

Sources

(S)-3-(Difluoromethoxy)pyrrolidine: A Bioisosteric Tool for Advanced Drug Design

Introduction: The Strategic Value of Fluorination in Pyrrolidine Scaffolds

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its prevalence in natural products and its utility as a versatile, three-dimensional scaffold in drug design. Its non-planar, flexible nature allows for the precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space of biological targets. Concurrently, the strategic incorporation of fluorine has become a mainstay in modern drug discovery, offering a powerful method to fine-tune a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a valuable bioisostere, providing a unique blend of properties that can address common challenges in lead optimization.

This technical guide details the application of (S)-3-(Difluoromethoxy)pyrrolidine as a bioisosteric replacement for common functional groups in drug discovery. We will explore the underlying scientific principles, provide detailed protocols for its synthesis and incorporation into lead molecules, and present a case study illustrating its potential to enhance drug-like properties.

The Difluoromethoxy Group: A Privileged Bioisostere

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. The difluoromethoxy group is a fascinating bioisostere for several key functional groups, most notably the hydroxyl (-OH) and methoxy (-OCH₃) groups. Its utility stems from a unique combination of electronic and steric properties.

Key Physicochemical Properties and Their Implications:

| Property | Comparison with -OH | Comparison with -OCH₃ | Impact on Drug Design |

| Lipophilicity (logP) | Generally increases lipophilicity | Moderately increases lipophilicity | Can enhance membrane permeability and oral absorption. Offers a finer tuning of logP compared to the more lipophilic -OCF₃ group. |

| Metabolic Stability | Significantly more stable | More resistant to oxidative metabolism | Blocks common sites of metabolism (e.g., O-demethylation of methoxy groups), leading to a longer plasma half-life and improved bioavailability. |

| Hydrogen Bonding | Can act as a weak hydrogen bond donor | Introduces hydrogen bond donor capability | Can mimic the hydrogen bond donor function of a hydroxyl group while improving metabolic stability. |

| pKa Modulation | Less acidic than a typical alcohol | The electron-withdrawing nature can influence the pKa of nearby basic groups, such as the pyrrolidine nitrogen. | Allows for fine-tuning of the ionization state at physiological pH, which can impact solubility, permeability, and target engagement. |

| Conformational Effects | The steric bulk and electronic properties can influence the puckering of the pyrrolidine ring. | Similar steric bulk, but different electronic effects. | Can be used to lock in a desired conformation for optimal target binding. |

Synthetic Strategies: Accessing and Utilizing this compound

The synthesis of this compound typically starts from the readily available and chiral (S)-3-hydroxypyrrolidine. The key transformation is the difluoromethylation of the hydroxyl group.

Protocol 1: Synthesis of (S)-tert-butyl 3-(difluoromethoxy)pyrrolidine-1-carboxylate

This protocol is adapted from the general methodology described by Levchenko et al. for the difluoromethylation of cyclic amino alcohols.

Workflow Diagram:

Caption: Synthesis of this compound.

Materials:

-

(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

2,2-Difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H)

-

Copper(I) iodide (CuI)

-

Acetonitrile (MeCN), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add copper(I) iodide (0.1 - 0.2 eq) followed by the slow, dropwise addition of 2,2-difluoro-2-(fluorosulfonyl)acetic acid (1.5 - 2.0 eq).

-

Reaction: Heat the reaction mixture to 45-50 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (S)-tert-butyl 3-(difluoromethoxy)pyrrolidine-1-carboxylate.

-

Deprotection (if required): To obtain the free amine (often as a hydrochloride salt for stability and ease of handling), dissolve the Boc-protected product in a solution of HCl in dioxane (e.g., 4 M) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield this compound hydrochloride.

Application in Lead Optimization: Protocols for Incorporation

Once synthesized, this compound (as the free base or hydrochloride salt) is a valuable building block that can be incorporated into a lead scaffold through various common synthetic transformations.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with an aryl halide to form a C(aryl)-N bond.

Workflow Diagram:

Caption: Buchwald-Hartwig N-Arylation Workflow.

Materials:

-

This compound hydrochloride

-

Aryl halide (bromide or iodide is preferred)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃, or NaOtBu)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Addition of Reagents: Add the base (1.5-2.5 eq) and this compound hydrochloride (1.1-1.5 eq).

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography or preparative HPLC.

Protocol 3: Reductive Amination

This protocol describes the formation of a C-N bond by reacting this compound with a carbonyl compound (aldehyde or ketone).

Workflow Diagram:

Caption: Reductive Amination Workflow.

Materials:

-

This compound hydrochloride

-

Aldehyde or ketone

-

Mild reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride [NaBH₃CN])

-

Solvent (e.g., dichloromethane [DCM] or 1,2-dichloroethane [DCE])

-

Acetic acid (optional, as a catalyst)

-

A base such as triethylamine (TEA) if starting from the hydrochloride salt.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in the chosen solvent.

-

Amine Addition: Add this compound hydrochloride (1.1 eq) followed by triethylamine (1.2 eq) to liberate the free base in situ. Stir for 10-20 minutes. A small amount of acetic acid can be added to catalyze imine formation.

-

Reducing Agent Addition: Add the reducing agent (1.2-1.5 eq) portion-wise to the stirred mixture.

-

Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with the organic solvent.

-

Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate. Purify the residue by silica gel column chromatography.

Case Study: Bioisosteric Replacement of a 3-Hydroxypyrrolidine Moiety in a Kinase Inhibitor

Scenario: A lead kinase inhibitor, "Compound A," containing a 3-hydroxypyrrolidine moiety shows good potency but suffers from poor metabolic stability due to glucuronidation of the hydroxyl group.

Strategy: Replace the 3-hydroxyl group with a difluoromethoxy group to block the site of metabolism while attempting to maintain or improve potency. The (S)-enantiomer is chosen to match the stereochemistry of the parent compound.

Hypothetical Results:

| Compound | Structure | Kinase IC₅₀ (nM) | Human Liver Microsome Stability (t½, min) | Calculated logP |

| Compound A (Parent) | R-(S)-3-hydroxypyrrolidine | 15 | 10 | 2.1 |

| Compound B (Bioisostere) | R-(S)-3-(difluoromethoxy)pyrrolidine | 20 | >120 | 2.8 |

Analysis of Results:

-

Metabolic Stability: The replacement of the hydroxyl group with the difluoromethoxy group leads to a dramatic increase in metabolic stability. This is the expected outcome, as the OCHF₂ group is not susceptible to glucuronidation and is more resistant to oxidative metabolism.

-

Potency: A slight decrease in potency is observed. This is not unexpected, as even subtle changes can affect binding. However, the potency remains in a highly relevant range. The difluoromethoxy group, acting as a weak hydrogen bond donor, may have partially recapitulated the interaction of the original hydroxyl group with the target protein.

-

Lipophilicity: The calculated logP increases, which is consistent with the replacement of a polar hydroxyl group with the more lipophilic difluoromethoxy group. This change would need to be considered in the overall optimization of the drug's ADME properties.

Conclusion

This compound is a valuable and strategic building block for medicinal chemists. Its use as a bioisostere for hydroxyl and methoxy groups offers a proven strategy to enhance metabolic stability, modulate lipophilicity, and maintain or introduce key hydrogen bonding interactions. The synthetic accessibility of this chiral building block, coupled with well-established protocols for its incorporation into diverse scaffolds, makes it a powerful tool for addressing common challenges in drug discovery and lead optimization.

References

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Gant, T. G. (2014). Using bioisosteres I: The "classical" bioisosteres. Journal of Medicinal Chemistry, 57(8), 3097-3117. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]

-

Ni, K., & O'Hagan, D. (2014). The impact of fluorine in medicinal chemistry: a perspective of a medicinal chemist. Journal of Fluorine Chemistry, 167, 18-28. [Link]

Illuminating Molecular Architecture: A Detailed Guide to 1H and 19F NMR Spectroscopy of Fluorinated Pyrrolidines

Introduction: The Significance of Fluorinated Pyrrolidines and the Power of NMR

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1][2][3][4][5] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3][4] Among the myriad of fluorinated scaffolds, the pyrrolidine ring, a ubiquitous feature in numerous natural products and pharmaceuticals, has garnered significant attention. The precise characterization of these fluorinated pyrrolidines is paramount to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the comprehensive structural elucidation of these complex molecules in solution.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of both proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy for the in-depth analysis of fluorinated pyrrolidines. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, actionable format.

The Unique Advantages of ¹⁹F NMR in Conjunction with ¹H NMR

While ¹H NMR is a fundamental tool for organic chemists, the presence of fluorine opens the door to the powerful technique of ¹⁹F NMR. The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy:

-

100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and a high magnetogyric ratio, making it highly sensitive to NMR detection, comparable to ¹H.[8][9] Its 100% natural abundance eliminates the need for isotopic enrichment.

-

Wide Chemical Shift Range: The chemical shift range of ¹⁹F NMR is significantly larger (up to 900 ppm) than that of ¹H NMR (typically 0-10 ppm).[8][10][11] This vast spectral dispersion minimizes signal overlap, even in complex molecules, simplifying spectral analysis.[10]

-

High Sensitivity to the Local Electronic Environment: The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to subtle changes in its local electronic environment, making it a powerful probe for conformational analysis and studying intermolecular interactions.[6][8]

-

No Background Signal in Biological Samples: The absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra of fluorinated drug candidates are free from background signals, enabling straightforward analysis in complex matrices.[12][13]

By combining the rich information from both ¹H and ¹⁹F NMR, a comprehensive three-dimensional picture of fluorinated pyrrolidines can be constructed, including their stereochemistry and conformational preferences.

Core Principles: Understanding the Spectra of Fluorinated Pyrrolidines

¹H NMR Spectroscopy

The ¹H NMR spectrum of a fluorinated pyrrolidine will display signals for all the protons in the molecule. The key parameters to analyze are:

-

Chemical Shift (δ): The position of a proton signal is influenced by the electron density around it. The high electronegativity of fluorine causes a deshielding effect on nearby protons, shifting their signals to a higher frequency (downfield). The magnitude of this shift depends on the distance and spatial orientation of the proton relative to the fluorine atom.

-

Spin-Spin Coupling (J-coupling): Protons on adjacent carbons (vicinal protons) will split each other's signals into multiplets. The magnitude of the coupling constant (³JHH) is dependent on the dihedral angle between the protons and can be used to infer the conformation of the pyrrolidine ring.[14][15] Furthermore, protons will also couple to the ¹⁹F nucleus, resulting in heteronuclear coupling constants (JHF).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides direct information about the fluorine atoms in the molecule. The key aspects to consider are:

-

Chemical Shift (δ): As with ¹H NMR, the chemical shift of a ¹⁹F signal is a sensitive indicator of its electronic environment.[8] The reference standard for ¹⁹F NMR is typically CFCl₃.[8]

-

Spin-Spin Coupling (J-coupling):

-

¹H-¹⁹F Coupling (JHF): Fluorine nuclei couple with nearby protons, providing valuable connectivity information. Geminal (²JHF) and vicinal (³JHF) coupling constants are commonly observed and can be as large as 50 Hz.[16] The magnitude of ³JHF is also dependent on the dihedral angle, offering another tool for conformational analysis.[14][15]

-

¹⁹F-¹⁹F Coupling (JFF): In molecules with multiple fluorine atoms, homonuclear ¹⁹F-¹⁹F coupling can be observed.[16] These coupling constants are often larger than ¹H-¹H couplings and can occur over several bonds.[16][17]

-

Experimental Protocols

A self-validating system for NMR analysis relies on meticulous sample preparation and optimized data acquisition parameters.

Protocol 1: Sample Preparation for ¹H and ¹⁹F NMR

Objective: To prepare a high-quality NMR sample for both ¹H and ¹⁹F analysis.

Materials:

-

Fluorinated pyrrolidine sample (typically 1-5 mg)

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, D₂O) of high purity

-

Internal standard (optional, e.g., trifluoroacetic acid (TFA) for ¹⁹F NMR)[10]

-

High-precision 5 mm NMR tubes

-

Vortex mixer

Procedure:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For quantitative ¹⁹F NMR, ensure the solvent does not contain any fluorine signals.[10] Dimethylsulfoxide-d₆ is a good choice for many fluorinated pharmaceuticals due to its excellent dissolving properties.[10]

-

Sample Weighing and Dissolution: Accurately weigh approximately 5 mg of the fluorinated pyrrolidine and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10]

-

Internal Standard (for Quantitative Analysis): If quantification is required, add a known amount of an internal standard. For ¹⁹F NMR, a solution of trifluoroacetic acid (TFA) in the same deuterated solvent can be used.[10] TFA provides a sharp singlet that is typically well-separated from the signals of the analyte.[10]

-

Transfer to NMR Tube: Carefully transfer the solution to a high-precision 5 mm NMR tube.[18]

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Sample Positioning: Place the NMR tube in a spinner turbine and adjust the depth using a sample gauge to ensure the sample is centered in the detection coil.[18]

Causality Behind Choices:

-

Deuterated Solvents: The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals.

-

High Purity Solvents: Impurities in the solvent can introduce extraneous signals, complicating spectral interpretation.

-

Internal Standard: An internal standard with a known concentration and a simple, well-resolved signal is essential for accurate quantification.

Protocol 2: Data Acquisition

Objective: To acquire high-quality ¹H and ¹⁹F NMR spectra.

Instrumentation: A high-resolution NMR spectrometer equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies.

¹H NMR Acquisition Parameters (Typical):

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard 1D proton | For routine acquisition. |

| Number of Scans (NS) | 16-64 | To achieve adequate signal-to-noise ratio (S/N). |

| Relaxation Delay (D1) | 1-5 s | To allow for full relaxation of the protons, ensuring accurate integration. |

| Acquisition Time (AQ) | 2-4 s | To ensure good digital resolution. |

| Spectral Width (SW) | 10-15 ppm | To encompass all proton signals. |

¹⁹F NMR Acquisition Parameters (Typical):

| Parameter | Recommended Value | Rationale |

| Pulse Program | ¹H-decoupled (e.g., zgfhigqn) | To simplify the spectrum by removing ¹H-¹⁹F coupling, resulting in singlets for each fluorine environment.[10] |

| Number of Scans (NS) | 64-512 | To achieve good S/N, especially for dilute samples.[10] |

| Relaxation Delay (D1) | 5-20 s | Fluorine nuclei can have long relaxation times; a longer delay is crucial for accurate quantification.[10][17] |

| Acquisition Time (AQ) | 1-2 s | Sufficient for the wider spectral width. |

| Spectral Width (SW) | 200-250 ppm | To cover the large chemical shift range of organofluorine compounds.[8] |

Workflow for NMR Data Acquisition:

Caption: Interconnectivity of NMR experiments for structural analysis.

Conclusion: A Validated Approach to Characterization